molecular formula C13H18N2O4S B8191298 2,6-Diaza-spiro[3.4]octan-5-one tosylate

2,6-Diaza-spiro[3.4]octan-5-one tosylate

Cat. No.: B8191298
M. Wt: 298.36 g/mol
InChI Key: ODKSDLQJMFFMAP-UHFFFAOYSA-N
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Description

2,6-Diaza-spiro[3.4]octan-5-one tosylate is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol . It is a white solid that is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diaza-spiro[3.4]octan-5-one tosylate typically involves the reaction of a spirocyclic intermediate with tosyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Diaza-spiro[3.4]octan-5-one tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Diaza-spiro[3.4]octan-5-one tosylate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,6-Diaza-spiro[3.4]octan-5-one tosylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites of enzymes and altering their activity .

Properties

IUPAC Name

2,6-diazaspiro[3.4]octan-5-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;9-5-6(1-2-8-5)3-7-4-6/h2-5H,1H3,(H,8,9,10);7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKSDLQJMFFMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC(=O)C12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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